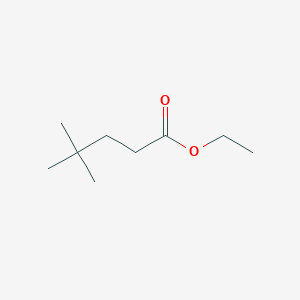

Ethyl 4,4-dimethylpentanoate

Descripción

Foundational Significance of Carboxylic Acid Esters in Chemical Synthesis

Carboxylic acid esters are a cornerstone of organic chemistry, representing a ubiquitous functional group in both natural and synthetic compounds. researchgate.net Their importance stems from their diverse roles as synthetic intermediates, their presence in a wide array of biologically active molecules, and their extensive industrial applications. numberanalytics.comiajpr.com Esterification, the primary process for forming esters from a carboxylic acid and an alcohol, is one of the most fundamental and crucial reactions in organic synthesis. researchgate.netsparkl.me This reaction allows chemists to convert carboxylic acids into various derivatives, tailoring compounds for specific applications and expanding the range of available functional groups. solubilityofthings.com

Esters are found in products ranging from pharmaceuticals and polymers to fragrances and flavorings. iajpr.comsparkl.me Fatty acids, which are long-chain carboxylic acids, are essential components of lipids and are involved in energy storage and cell membrane structure in biological systems. numberanalytics.com The versatility of the ester group, which can undergo reactions like hydrolysis and transesterification, makes it a valuable target and building block in the synthesis of complex molecules. researchgate.netcymitquimica.com The development of efficient and environmentally sound methods for creating esters remains a significant focus of chemical research. researchgate.net

Contextualizing Branched Aliphatic Esters within Modern Synthetic Methodologies

Within the broad class of esters, branched aliphatic esters possess unique structural characteristics that influence their physical properties and reactivity. Aliphatic compounds are organic molecules with carbon and hydrogen atoms linked in straight chains, branched chains, or non-aromatic rings. solubilityofthings.com The branching in the carbon chain, such as the tert-butyl group present in Ethyl 4,4-dimethylpentanoate, introduces steric hindrance. vulcanchem.com This structural feature can affect the compound's chemical behavior, influencing its stability and reactivity patterns. vulcanchem.com

The branching pattern can reduce molecular symmetry, which in turn impacts physical properties like boiling point and solubility. vulcanchem.com In synthetic methodologies, this steric bulk can be exploited to direct reaction pathways or to create molecules with specific three-dimensional conformations. The study of the enzymatic hydrolysis of esters of branched aliphatic monocarboxylic acids has been a subject of kinetic research, highlighting their importance in understanding biochemical processes. nih.gov Modern synthetic strategies increasingly focus on the selective functionalization of aliphatic C-H bonds, where the structural environment, including branching, plays a key role in directing the reaction. acs.org

Overview of Research Trajectories for this compound and Cognate Structures

This compound is a branched aliphatic ester that serves as a useful compound in chemical research. vulcanchem.com Its structure features an ethyl ester group attached to a 4,4-dimethylpentanoic acid backbone, which includes a distinctive tert-butyl group. vulcanchem.com Research involving this compound often utilizes it as a model for studying esterification and hydrolysis reactions, as a standard reference in analytical chemistry, or as a substrate for enzymatic studies, particularly with esterases. vulcanchem.com

Detailed Research Findings: this compound

This compound (CAS No. 10228-99-6) is an organic compound with a distinct branched structure. vulcanchem.com Its chemical and physical properties are defined by its ethyl ester functional group and the sterically hindering tert-butyl group at the end of the pentanoate chain. vulcanchem.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 10228-99-6 | nih.gov |

| Molecular Formula | C₉H₁₈O₂ | nih.gov |

| Canonical SMILES | CCOC(=O)CCC(C)(C)C | nih.gov |

| InChI | InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | nih.gov |

| InChIKey | PUJGGPCGKBGBAD-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.24 g/mol | nih.gov |

| Exact Mass | 158.130679813 Da | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Odor | Fruity | cymitquimica.com |

| Solubility | Soluble in organic solvents, less soluble in water | cymitquimica.com |

Synthesis and Reactions

The most common laboratory synthesis of this compound is through the catalytic hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. vulcanchem.com This process typically uses a platinum(IV) oxide catalyst in an ethyl acetate (B1210297) solvent under a hydrogen atmosphere to reduce the carbon-carbon double bond, forming the saturated ester. vulcanchem.com Another fundamental method for its formation is the Fischer esterification, which involves the acid-catalyzed reaction between 4,4-dimethylpentanoic acid and ethanol. vulcanchem.com

Like other esters, this compound can undergo hydrolysis, breaking down into its constituent carboxylic acid (4,4-dimethylpentanoic acid) and alcohol (ethanol). vulcanchem.com This reaction is significant in biological contexts where esterase enzymes facilitate the breakdown. vulcanchem.com It can also participate in transesterification reactions. cymitquimica.com

Research Applications

In scientific research, this compound has several defined roles:

Reference Standard: It is used as a standard reference compound for analytical purposes, such as in chromatography and spectroscopy. vulcanchem.com

Model Compound: Its structure is suitable for fundamental studies of esterification and hydrolysis reaction kinetics and mechanisms. vulcanchem.com

Enzyme Substrate: It serves as a substrate for investigating the activity and specificity of esterase enzymes. vulcanchem.com

Synthetic Intermediate: It can be used as a building block or intermediate in the synthesis of more complex organic molecules. vulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJGGPCGKBGBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567614 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-99-6 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodological Innovations for Ethyl 4,4 Dimethylpentanoate

Established Esterification Protocols

The final step in many syntheses of Ethyl 4,4-dimethylpentanoate is the formation of the ester functional group. This is typically achieved through well-established esterification methods, primarily the Fischer esterification and transesterification processes.

Direct Fischer Esterification and its Variants

The most direct and classical method for synthesizing this compound is the Fischer-Speier esterification. organic-chemistry.org This reaction involves the acid-catalyzed condensation of the parent carboxylic acid, 4,4-dimethylpentanoic acid, with an excess of ethanol. chemistrysteps.combyjus.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. libretexts.org This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

Various strong acids can be employed as catalysts for this transformation, with sulfuric acid and p-toluenesulfonic acid being common choices.

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux temperature | Strong proton source, readily available, promotes dehydration. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Excess ethanol, reflux with Dean-Stark trap | Solid catalyst, easier to handle than H₂SO₄, effective for driving equilibrium. organic-chemistry.org |

| Hydrochloric Acid (HCl) | Ethanol as solvent, reflux | Effective catalyst, though its volatility can be a consideration. masterorganicchemistry.com |

Transesterification Processes for Alkoxy Group Exchange

Transesterification is an alternative route to this compound that starts from a different ester of 4,4-dimethylpentanoic acid, such as the methyl or benzyl (B1604629) ester. This process involves the exchange of the original alkoxy group with an ethoxy group from ethanol. The reaction can be catalyzed by either acids or bases.

In acid-catalyzed transesterification, the mechanism is analogous to that of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack by ethanol. The original alcohol is then eliminated, leading to the formation of the desired ethyl ester.

Base-catalyzed transesterification proceeds via nucleophilic acyl substitution. A strong base, such as sodium ethoxide, is used to generate the ethoxide ion from ethanol. The ethoxide ion then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxide (e.g., methoxide) yields this compound. This process is also an equilibrium, which is typically driven to completion by using a large excess of ethanol.

| Catalyst Type | Example Catalyst | Reaction Environment | Notes |

|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux | Mechanism is similar to Fischer esterification. |

| Base | Sodium Ethoxide (NaOEt) | Excess ethanol, reflux | Generally faster than acid catalysis but requires anhydrous conditions to prevent saponification. |

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound often requires the initial construction of its carbon skeleton, particularly the 4,4-dimethylpentanoyl framework. This is achieved through various multi-step sequences starting from simpler, more readily available chemical precursors.

Carboxylic Acid Precursor Routes (e.g., from 4,4-dimethylpentanoic acid)

The most straightforward multi-step approach involves the synthesis of the carboxylic acid precursor, 4,4-dimethylpentanoic acid, which is then subjected to esterification as described in section 2.1.1. chemchart.comchemsynthesis.com The synthesis of 4,4-dimethylpentanoic acid itself can be accomplished through several methods, including the oxidation of the corresponding primary alcohol, 4,4-dimethyl-1-pentanol, or through organometallic routes.

A common laboratory-scale synthesis involves the use of a Grignard reagent. For instance, neopentyl chloride (1-chloro-2,2-dimethylpropane) can be converted to neopentylmagnesium chloride. This Grignard reagent can then be reacted with ethylene (B1197577) oxide to yield 4,4-dimethyl-1-pentanol, which is subsequently oxidized to the target carboxylic acid. Alternatively, the Grignard reagent can be carbonated by reacting it with solid carbon dioxide (dry ice) followed by an acidic workup to directly afford 4,4-dimethylpentanoic acid. masterorganicchemistry.com

Carbonyl Condensation and Related Additions (e.g., Reformatsky Reaction, Grignard Additions)

Carbonyl condensation reactions provide powerful tools for C-C bond formation and can be adapted to construct the backbone of this compound.

The Reformatsky Reaction is a key example. wikipedia.orgwikipedia-on-ipfs.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org To synthesize a precursor for this compound, pivalaldehyde (2,2-dimethylpropanal) can be reacted with ethyl bromoacetate (B1195939) and activated zinc. This reaction forms an organozinc intermediate that adds to the carbonyl of pivalaldehyde, yielding ethyl 3-hydroxy-4,4-dimethylpentanoate after an acidic workup. nih.govorgsyn.org This β-hydroxy ester intermediate would then require a subsequent deoxygenation step to remove the hydroxyl group and produce the target this compound.

Grignard Additions offer another versatile approach. While the direct addition of a Grignard reagent to an ester typically leads to a tertiary alcohol after double addition, these reagents are instrumental in synthesizing the carboxylic acid precursor as mentioned previously. masterorganicchemistry.commasterorganicchemistry.com A targeted Grignard addition can be used to construct the carbon skeleton in a stepwise manner. For example, reacting neopentylmagnesium chloride with acetaldehyde (B116499) would yield 4,4-dimethyl-2-pentanol. This secondary alcohol could then be converted to a halide and subjected to a cyanide displacement followed by hydrolysis to extend the chain and form 4,4-dimethylpentanoic acid.

| Method | Key Reagents | Initial Product | Advantages/Disadvantages |

|---|---|---|---|

| Reformatsky Reaction | Pivalaldehyde, Ethyl bromoacetate, Zinc | Ethyl 3-hydroxy-4,4-dimethylpentanoate | Advantage: Forms C-C bond and ester in one step. Disadvantage: Requires an additional deoxygenation step. orgsyn.org |

| Grignard Carbonation | Neopentylmagnesium halide, CO₂ | 4,4-dimethylpentanoic acid | Advantage: Direct route to the carboxylic acid precursor. Disadvantage: Requires handling of reactive organometallic reagents. masterorganicchemistry.com |

Alkylation Reactions for Quaternary Carbon Formation

The formation of the all-carbon quaternary center at the C4 position is a significant synthetic challenge due to steric hindrance. nih.gov Alkylation reactions, particularly of enolates, are a cornerstone strategy for constructing such centers. nih.gov

One effective method is the dialkylation of a malonic ester. Diethyl malonate can be deprotonated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate can be alkylated sequentially. For the synthesis of the 4,4-dimethylpentanoate backbone, a potential route involves the alkylation of diethyl malonate with a neopentyl halide. However, due to the high steric hindrance of the neopentyl group, this direct SN2 alkylation is often inefficient.

A more viable approach involves building the quaternary center through sequential methylation. For example, the enolate of ethyl isobutyrate could be alkylated with an appropriate three-carbon electrophile. More advanced methods utilize metal hydride hydrogen atom transfer (MHAT) to functionalize unactivated olefins, establishing a branched-selective hydroalkylation to form aliphatic quaternary carbons. chemrxiv.orgresearchgate.net This involves the reaction of an unactivated olefin with an unactivated alkyl halide under a dual Mn/Ni catalytic system, providing a modern and powerful disconnection for creating sterically congested C(sp³)–C(sp³) bonds. nih.govresearchgate.net

Strategies Involving Unsaturated Pentanoate Intermediates (e.g., hydrogenation of enoates)

A prevalent and efficient strategy for the synthesis of this compound involves the reduction of an unsaturated precursor, specifically the catalytic hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. This method capitalizes on the reliability and predictability of catalytic hydrogenation for the saturation of carbon-carbon double bonds.

The reaction proceeds by treating ethyl (E)-4,4-dimethylpent-2-enoate with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts for this transformation include platinum, palladium, and nickel, often supported on a solid matrix like carbon to enhance their activity and stability. The catalyst provides a surface for the adsorption of both the hydrogen gas and the enoate, facilitating the addition of hydrogen atoms across the double bond.

Table 1: Catalytic Hydrogenation of Ethyl (E)-4,4-dimethylpent-2-enoate

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 1 | Pd/C | Ethanol | 25 | 1 | >95 |

| 2 | PtO₂ | Ethyl Acetate (B1210297) | 25 | 1 | >95 |

| 3 | Raney Ni | Methanol | 50 | 10 | High |

Note: The data in this table is illustrative and based on typical conditions for such reactions. Actual experimental results may vary.

This synthetic route is advantageous due to its high efficiency, excellent yields, and the commercial availability of the starting unsaturated ester. The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen, although for an acyclic, unfunctionalized substrate like ethyl (E)-4,4-dimethylpent-2-enoate, this does not lead to the formation of new stereocenters in the final product.

Synthesis of Substituted Keto-Esters (e.g., Ethyl 4,4-dimethyl-3-oxopentanoate)

The synthesis of substituted keto-esters, particularly β-keto esters, provides a versatile platform for the subsequent preparation of this compound. A key intermediate in this approach is Ethyl 4,4-dimethyl-3-oxopentanoate, which can be further elaborated to the target molecule. A primary method for the synthesis of this β-keto ester is the Claisen condensation. masterorganicchemistry.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.com In the context of Ethyl 4,4-dimethyl-3-oxopentanoate synthesis, a mixed Claisen condensation is employed, reacting an ester with a ketone. A common procedure involves the reaction of pinacolone (B1678379) with diethyl carbonate in the presence of a strong base such as sodium ethoxide or sodium hydride.

The mechanism involves the deprotonation of the α-carbon of the ketone (pinacolone) by the base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl carbonate. Subsequent elimination of an ethoxide ion leads to the formation of the β-keto ester, Ethyl 4,4-dimethyl-3-oxopentanoate.

Table 2: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate via Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |

| Pinacolone | Diethyl Carbonate | Sodium Ethoxide | Ethanol | 2 | ~75 |

| Pinacolone | Diethyl Carbonate | Sodium Hydride | Toluene | 4 | ~80 |

Note: The data in this table is illustrative and based on typical conditions for Claisen condensation reactions. Actual experimental results may vary.

Once synthesized, Ethyl 4,4-dimethyl-3-oxopentanoate can be converted to this compound through a two-step sequence involving reduction of the ketone functionality followed by removal of the resulting hydroxyl group, or through other deoxygenation protocols.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, particularly those with defined stereochemistry, requires the use of advanced asymmetric synthetic methodologies. These approaches are crucial for accessing enantiomerically pure or enriched forms of the target molecule, which may be of interest for various applications.

Enantioselective Approaches (e.g., chiral auxiliaries, asymmetric catalysis)

The introduction of chirality into the synthesis of this compound can be achieved through several strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of a chiral derivative of this compound, one could envision attaching a chiral auxiliary to a precursor molecule. For instance, an α,β-unsaturated carboxylic acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The resulting chiral imide could then undergo a conjugate addition reaction, where the chiral auxiliary directs the stereoselective formation of a new stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched pentanoate derivative.

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. In the context of this compound synthesis, asymmetric hydrogenation of a suitable unsaturated precursor is a promising approach. For example, the asymmetric hydrogenation of an appropriately substituted pentenoate ester using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could lead to the formation of a chiral center at a specific position in the molecule. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule contains two or more stereocenters. While this compound itself does not have stereocenters, the principles of diastereoselective control are crucial in the synthesis of more complex analogs or in reactions where this compound is used as a building block.

For instance, if a chiral center were to be introduced at the α- or β-position of the pentanoate chain, diastereoselective reactions could be employed to control the relative stereochemistry. A diastereoselective reduction of a β-keto ester precursor, such as Ethyl 4,4-dimethyl-3-oxopentanoate, could be achieved by using a substrate-controlled approach where an existing stereocenter in the molecule directs the approach of the reducing agent. nih.gov Alternatively, a reagent-controlled diastereoselective reduction could be employed, using a chiral reducing agent to favor the formation of one diastereomer. nih.gov

The development of these stereoselective methods is at the forefront of modern organic synthesis, enabling the precise construction of complex molecules with full control over their three-dimensional architecture.

Elucidation of Chemical Reactivity and Mechanistic Investigations of Ethyl 4,4 Dimethylpentanoate

Hydrolytic and Transesterification Reaction Kinetics and Thermodynamics

The ester functionality of Ethyl 4,4-dimethylpentanoate is susceptible to cleavage reactions such as hydrolysis and transesterification, which are fundamental transformations in ester chemistry.

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would produce Mthis compound and ethanol. Thermodynamically, transesterification reactions are often characterized by small changes in enthalpy and Gibbs free energy, especially when the reacting alcohol and the alcohol being displaced are of similar structure and stability. researchgate.net The equilibrium position is largely dictated by the relative concentrations of the reactants and products. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., ethanol) from the reaction mixture as it forms.

The thermodynamic feasibility of such reactions can be predicted by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. researchgate.net For many transesterification processes, the equilibrium constant is close to 1, indicating that the reaction is reversible and the final product distribution will be a mixture of reactants and products unless the equilibrium is actively shifted. researchgate.net

| Parameter | Hydrolysis | Transesterification |

| Reactants | This compound, Water | This compound, Alcohol (R'-OH) |

| Products | 4,4-dimethylpentanoic acid, Ethanol | New Ester (R'-OOC-...), Ethanol |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Acid or Base |

| Typical ΔG | Generally negative (especially with base) | Close to zero, depends on reactants |

| Kinetic Factors | Rate influenced by steric hindrance from the tert-butyl group | Rate influenced by steric hindrance and catalyst choice |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The most characteristic reaction of esters, including this compound, is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.comlibretexts.org This class of reactions involves the substitution of the ethoxy group (-OCH₂CH₃) by a variety of nucleophiles.

The general mechanism for this reaction proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group and forming a tetrahedral intermediate. In this intermediate, the former carbonyl oxygen bears a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the expulsion of the leaving group, which in this case is the ethoxide ion (CH₃CH₂O⁻).

Common nucleophilic acyl substitution reactions for this compound include:

Hydrolysis (Saponification): Using a hydroxide ion (OH⁻) as the nucleophile to form a carboxylate salt. masterorganicchemistry.com

Transesterification: Using an alkoxide ion (RO⁻) or an alcohol as the nucleophile.

Aminolysis: Using ammonia or a primary/secondary amine as the nucleophile to form an amide (4,4-dimethylpentanamide).

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can act as powerful nucleophiles, attacking the ester to form ketones, which then typically react with a second equivalent of the reagent to yield tertiary alcohols.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Sodium 4,4-dimethylpentanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Mthis compound |

| Amine | Ammonia (NH₃) | 4,4-dimethylpentanamide |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 4,4-dimethylpentan-1-ol (via reduction) |

| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | 2,5,5-trimethylhexan-2-ol (after double addition) |

Reduction Transformations of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol, 4,4-dimethylpentan-1-ol. This transformation is typically accomplished using strong reducing agents, most commonly metal hydrides like Lithium Aluminum Hydride (LiAlH₄).

The mechanism of ester reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻).

First Hydride Addition: A hydride ion from LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate (4,4-dimethylpentanal). libretexts.org

Second Hydride Addition: The aldehyde formed is more reactive towards nucleophilic attack than the starting ester. Therefore, it immediately reacts with a second equivalent of the hydride reagent in a nucleophilic addition reaction. This forms an alkoxide intermediate. libretexts.org

Protonation: An acidic workup step (e.g., adding H₃O⁺) protonates the alkoxide intermediate to yield the final product, the primary alcohol 4,4-dimethylpentan-1-ol.

Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it when using powerful reducing agents like LiAlH₄. libretexts.org Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can sometimes be used at low temperatures to stop the reaction at the aldehyde stage.

| Reducing Agent | Product(s) | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4,4-dimethylpentan-1-ol | 1. Diethyl ether or THF 2. H₃O⁺ workup |

| Sodium Borohydride (NaBH₄) | Typically no reaction | Standard conditions (less reactive than LiAlH₄) |

| Diisobutylaluminium hydride (DIBAL-H) | 4,4-dimethylpentanal, then 4,4-dimethylpentan-1-ol | Low temperature (-78 °C) may allow isolation of the aldehyde |

Reactions Involving the Alkyl Chain and Tertiary/Quaternary Carbon Centers

The alkyl portion of this compound is a saturated hydrocarbon chain containing primary, secondary, and a quaternary carbon center. This part of the molecule is significantly less reactive than the ester functional group.

Quaternary Carbon: The C4 carbon is a quaternary center, meaning it is bonded to four other carbon atoms and has no C-H bonds. This center is exceptionally unreactive towards most chemical transformations due to the absence of a hydrogen atom to be abstracted or substituted and extreme steric hindrance.

Tertiary/Neopentyl-like Structure: The tert-butyl group at the C4 position provides significant steric bulk, which shields adjacent C-H bonds from attack. This steric hindrance makes Sₙ2-type substitution reactions on the α-carbon (C2) or β-carbon (C3) highly unfavorable.

α-Carbon Chemistry: The methylene (B1212753) group (CH₂) at the C2 position is adjacent to the carbonyl group. The α-protons on this carbon are weakly acidic and can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation or the Claisen condensation.

Other C-H Bonds: The C-H bonds on the rest of the alkyl chain (C3, C5, and the methyl groups) are typical alkane C-H bonds and are generally inert to ionic reactions. Their reactions typically require radical-mediated processes, as discussed in the next section.

Radical-Mediated Processes and Their Reaction Mechanisms

While the alkyl chain is unreactive towards polar reactions, its C-H bonds can be functionalized through free-radical pathways. These reactions are typically initiated by heat or UV light in the presence of a radical initiator. A common example is free-radical halogenation.

The mechanism proceeds through a classic chain reaction:

Initiation: A radical initiator (e.g., a halogen molecule like Br₂ or an initiator like AIBN) homolytically cleaves to form initial radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form H-X and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: Two radicals combine to terminate the chain.

The regioselectivity of hydrogen abstraction depends on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the reactivity of the halogen radical. For this compound, there are no tertiary C-H bonds. The available C-H bonds are secondary (at C3) and primary (at C2, C5, and the methyl groups). Bromine radicals are less reactive and more selective, and would preferentially abstract a hydrogen from the secondary C3 position. Highly reactive chlorine radicals are less selective and would produce a mixture of products.

Analogous reactions, such as free-radical cyanation, have been demonstrated on structurally similar alkanes like 2,4-dimethylpentane, suggesting such transformations are feasible on the alkyl chain of this compound. acs.org

| Position on Alkyl Chain | C-H Bond Type | Relative Reactivity (Radical Abstraction) | Potential Product of Monobromination |

| C2 | Primary (α to C=O) | Moderate | Ethyl 2-bromo-4,4-dimethylpentanoate |

| C3 | Secondary | Highest | Ethyl 3-bromo-4,4-dimethylpentanoate |

| C5 | Primary | Low | Ethyl 5-bromo-4,4-dimethylpentanoate |

| Methyl Groups | Primary | Low | Ethyl 4-(bromomethyl)-4-methylpentanoate |

Advanced Catalytic Transformations (e.g., C-H Activation, Functionalization)

Modern synthetic chemistry has developed advanced catalytic methods to functionalize otherwise inert C-H bonds, a process known as C-H activation or functionalization. scispace.comyoutube.com These reactions often employ transition metal catalysts, such as those based on palladium, rhodium, or iridium. scispace.com

For a substrate like this compound, the ester group itself could potentially act as a weak directing group, guiding a metal catalyst to a specific C-H bond on the alkyl chain. The mechanism often involves the formation of a metallacycle intermediate through a process like concerted metalation-deprotonation (CMD). scispace.comle.ac.uk In this mechanism, the metal center coordinates to the carbonyl oxygen, positioning it to interact with a nearby C-H bond, which is then cleaved with the assistance of a base.

While specific examples for this compound are not prevalent in the literature, the principles of C(sp³)-H activation suggest that functionalization could be directed to the C5 methyl groups or the C3 methylene group, depending on the catalyst, ligand, and reaction conditions. Such reactions could introduce new functional groups, like aryl, vinyl, or acetyl groups, directly onto the alkyl backbone, providing a powerful shortcut to more complex molecules from simple starting materials. youtube.com

| C-H Bond Position | Potential for Directed C-H Activation | Rationale | Potential Functionalization Product (e.g., Arylation) |

| C2 (α-position) | Less common via C-H activation; enolate chemistry dominates | α-protons are acidic, leading to deprotonation rather than metal-mediated C-H bond cleavage. | N/A |

| C3 (β-position) | Possible | Formation of a 6-membered palladacycle is feasible. | Ethyl 3-aryl-4,4-dimethylpentanoate |

| C5 (γ-position) | Possible | Formation of a stable 6-membered metallacycle is a common pathway in directed C-H activation. | Ethyl 5-aryl-4,4-dimethylpentanoate |

Systematic Derivatization and Advanced Structural Modification of the Ethyl 4,4 Dimethylpentanoate Core

Synthesis of Alpha-Substituted Pentanoate Esters

The introduction of functional groups at the alpha-position of ethyl 4,4-dimethylpentanoate is a key strategy for elaborating its molecular framework. This can be achieved through various synthetic methodologies to yield carbonyl, diazo, halogenated, and cyanated derivatives.

The synthesis of α-oxo-pentanoates from this compound can be accomplished through the Claisen condensation reaction. This reaction involves the base-mediated self-condensation of the ester to form a β-keto ester. For instance, this compound can be treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate, which then undergoes nucleophilic acyl substitution with another molecule of the ester. The resulting product is ethyl 2-(4,4-dimethylpentanoyl)-4,4-dimethylpentanoate. Subsequent decarbethoxylation of this β-keto ester under acidic conditions would yield 2,2,8,8-tetramethylnonan-5-one. A more direct route to an alpha-carbonyl derivative is the acylation of the ester enolate with an acylating agent.

A common method for producing β-keto esters involves the reaction of ketones with reagents like ethyl chloroformate in the presence of a base. nih.gov This approach allows for the introduction of a carbonyl group at the alpha position, creating a versatile intermediate for further synthesis.

| Reactants | Reagents | Product | Reaction Type |

| This compound | 1. Sodium ethoxide 2. Acidic workup | Ethyl 3-oxo-4,4-dimethylpentanoate | Claisen Condensation |

| Ketone | Ethyl chloroformate, Base | β-Keto ester | Acylation |

The introduction of a diazo group at the alpha-position of the pentanoate core typically requires a precursor such as a β-keto ester. The diazo transfer reaction is a common method for this transformation. mdpi.comrsc.org The β-keto ester, ethyl 3-oxo-4,4-dimethylpentanoate, can be reacted with a diazo transfer agent, such as tosyl azide (B81097) or 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base like triethylamine. mdpi.comrsc.org This reaction proceeds via the formation of an enolate, which then attacks the azide, leading to the formation of the α-diazo-β-keto ester and the corresponding sulfonamide. rsc.org The resulting ethyl 2-diazo-3-oxo-4,4-dimethylpentanoate is a valuable intermediate for various transformations, including Wolff rearrangements and cyclopropanations. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| Ethyl 3-oxo-4,4-dimethylpentanoate | Tosyl azide, Triethylamine | Ethyl 2-diazo-3-oxo-4,4-dimethylpentanoate | Diazo Transfer |

| Ethyl 3-oxo-4,4-dimethylpentanoate | 4-acetamidobenzenesulfonyl azide (p-ABSA), Amine base | Ethyl 2-diazo-3-oxo-4,4-dimethylpentanoate | Diazo Transfer mdpi.com |

Alpha-halogenation of this compound can be achieved using standard halogenating agents. For instance, α-bromination can be carried out by treating the ester with N-bromosuccinimide (NBS) under radical initiation conditions or by reacting the corresponding enolate with a source of electrophilic bromine. Similarly, α-chlorination can be accomplished with reagents like sulfuryl chloride.

Alpha-cyanation of the ester can be performed on activated methylene (B1212753) compounds under mild basic conditions using tosyl cyanide (TsCN) as a source of the electrophilic cyanide group. rsc.org This method is effective for 1,3-dicarbonyl compounds and could be applied to a β-keto derivative of this compound. rsc.org

| Functionalization | Reagents | Product |

| α-Bromination | N-Bromosuccinimide (NBS), Radical initiator | Ethyl 2-bromo-4,4-dimethylpentanoate |

| α-Chlorination | Sulfuryl chloride (SO₂Cl₂) | Ethyl 2-chloro-4,4-dimethylpentanoate |

| α-Cyanation (from β-keto ester) | Tosyl cyanide (TsCN), Base | Ethyl 2-cyano-3-oxo-4,4-dimethylpentanoate |

Nitrogen-Containing Derivatives (e.g., Hydrazones, Pyrimidines)

The carbonyl group of α-oxo-pentanoate derivatives serves as a key handle for the synthesis of various nitrogen-containing heterocycles.

Hydrazones can be readily synthesized by the condensation of ethyl 3-oxo-4,4-dimethylpentanoate with hydrazine (B178648) or substituted hydrazines. nih.govnih.gov This reaction typically proceeds under mild acidic or basic conditions and results in the formation of the corresponding hydrazone derivative at the ketone position.

Pyrimidines can be synthesized through the condensation of a β-keto ester with an amidine, a reaction known as the Pinner synthesis. mdpi.com For example, reacting ethyl 3-oxo-4,4-dimethylpentanoate with a variety of amidines can lead to the formation of 2,6-disubstituted pyrimidin-4-ols. acs.orgacs.orgnih.gov This method provides a straightforward route to a diverse range of pyrimidine (B1678525) derivatives. mdpi.com

| Derivative | Starting Material | Reagents | Product Class |

| Hydrazone | Ethyl 3-oxo-4,4-dimethylpentanoate | Hydrazine hydrate | Hydrazone |

| Pyrimidine | Ethyl 3-oxo-4,4-dimethylpentanoate | Amidine hydrochloride | Pyrimidin-4-ol |

Cyclization Reactions and Heterocyclic Annulation Strategies (e.g., lactones, pyrazoles)

Intramolecular cyclization reactions of suitably functionalized this compound derivatives offer a pathway to various heterocyclic systems, including lactones and pyrazoles.

Lactones, which are cyclic esters, can be formed through the intramolecular esterification of hydroxy acids. wikipedia.orgtutorchase.com A γ-hydroxy derivative of 4,4-dimethylpentanoic acid, for instance, can undergo spontaneous cyclization to form a stable γ-lactone. wikipedia.org This precursor could be synthesized from this compound through a series of steps including α-functionalization, reduction of the ester to an alcohol, and subsequent oxidation.

The synthesis of pyrazoles is a well-established transformation of β-keto esters. nih.gov The reaction of ethyl 3-oxo-4,4-dimethylpentanoate with hydrazine leads to the formation of a pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. nih.govresearchwithrowan.com The use of substituted hydrazines allows for the synthesis of a variety of N-substituted pyrazole (B372694) derivatives. researchwithrowan.comclockss.org This reaction is highly chemoselective, with the more nucleophilic NH₂ group of the hydrazine initiating a Michael addition to the enone system of the β-keto ester, followed by cyclization and dehydration. clockss.org

| Heterocycle | Precursor | Key Reaction |

| Lactone | γ-Hydroxy-4,4-dimethylpentanoic acid | Intramolecular esterification tutorchase.com |

| Pyrazole | Ethyl 3-oxo-4,4-dimethylpentanoate | Condensation with hydrazine nih.govresearchwithrowan.com |

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is significantly influenced by the presence of the neopentyl group, which consists of a quaternary carbon atom bonded to three methyl groups. This bulky group exerts considerable steric hindrance, which can affect reaction rates and mechanisms. fiveable.me

In nucleophilic substitution reactions, such as the Sₙ2 reaction, neopentyl halides are known to be exceptionally unreactive, with reaction rates that are approximately 10⁵ times slower than those of less hindered primary alkyl halides. masterorganicchemistry.com This is due to the steric bulk of the tert-butyl group hindering the backside attack of the nucleophile. While the ester group in this compound is further from the neopentyl core, the steric hindrance can still influence reactions at the alpha and beta positions.

The steric bulk of the neopentyl group can also influence the conformational preferences of the molecule and its derivatives. This can, in turn, affect the stability of transition states and the stereochemical outcome of reactions. For example, in elimination reactions, the presence of a bulky group can favor the formation of the Hofmann product (the less substituted alkene) over the more thermodynamically stable Zaitsev product due to steric clashes in the transition state leading to the Zaitsev product. masterorganicchemistry.com

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Characteristic FTIR Absorption Bands for Ethyl 4,4-dimethylpentanoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2960-2870 | C-H stretching | Alkyl (CH₃ and CH₂) |

| ~1740 | C=O stretching | Ester |

| ~1465 and ~1370 | C-H bending | Alkyl (CH₃ and CH₂) |

| 1250-1150 | C-O stretching | Ester (asymmetric) |

The most prominent feature in the FTIR spectrum is the strong, sharp absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aliphatic ester. The spectrum also displays multiple bands in the 2870-2960 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene (B1212753) groups. A significant band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides the exact mass of the parent molecular ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₈O₂), the calculated exact mass is 158.1307 g/mol . The mass spectrum also reveals a characteristic fragmentation pattern that serves as a molecular fingerprint.

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) leads to an acylium ion at m/z 113.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a γ-hydrogen. However, in this compound, the quaternary carbon at position 4 prevents the typical McLafferty rearrangement.

Loss of Alkyl Groups: Fragmentation can occur within the neopentyl-like portion of the molecule. The most stable carbocation that can be formed is the tert-butyl cation ([C(CH₃)₃]⁺), which would result in a prominent peak at m/z 57. Loss of a tert-butyl radical would leave a fragment at m/z 101.

Predicted HRMS Fragmentation Data for this compound

| m/z (amu) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 158 | [M]⁺ | [C₉H₁₈O₂]⁺ | Molecular Ion |

| 113 | [M - •OCH₂CH₃]⁺ | [C₇H₁₃O]⁺ | Alpha-cleavage |

| 101 | [M - •C(CH₃)₃]⁺ | [C₅H₉O₂]⁺ | Loss of tert-butyl radical |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Formation of tert-butyl cation |

Chromatographic Techniques Coupled with Spectrometry

For the analysis of this compound in a mixture, chromatographic techniques are indispensable for its separation and purification prior to spectroscopic identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique ideal for volatile compounds like esters. The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As this compound elutes from the GC column, it enters the mass spectrometer, which provides its mass spectrum for positive identification. The retention time from the GC and the mass spectrum from the MS together offer a very high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govbrjac.com.br This method combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. jmchemsci.com

In a typical GC-MS analysis, the this compound sample is injected into the gas chromatograph, where it is vaporized. The gaseous sample is then transported by an inert carrier gas, usually helium, through a long, thin capillary column. jmaterenvironsci.comembrapa.br The column's inner surface is coated with a stationary phase, a material that interacts with the compounds in the sample. Due to differences in chemical properties like boiling point and polarity, components of the sample travel through the column at different speeds, achieving separation. For a nonpolar to mid-polar compound like this compound, a 5% phenyl methyl siloxane column is often suitable. nih.gov

As each separated component exits the GC column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron impact, causing them to fragment into characteristic patterns of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint." By comparing this spectrum to spectral libraries (e.g., NIST), the identity of the compound can be confirmed with high confidence. embrapa.br

The primary application of GC-MS for this compound is the determination of its purity. The chromatogram will show a major peak corresponding to the ester, and its area percentage provides a quantitative measure of purity. Any smaller peaks would indicate the presence of impurities, such as residual starting materials (e.g., 4,4-dimethylpentanoic acid, ethanol), byproducts from synthesis, or degradation products. The mass spectrum of each impurity peak can be analyzed to identify its chemical structure.

Table 1: Representative GC-MS Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Composition (%) |

| 1 | 4.25 | Ethanol | 31, 45, 46 | 0.08 |

| 2 | 8.92 | This compound | 57, 101, 115, 158 | 99.85 |

| 3 | 10.14 | 4,4-Dimethylpentanoic acid | 57, 73, 113, 130 | 0.07 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a material in its crystalline solid state. This method provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

For a compound to be analyzed by single-crystal X-ray crystallography, it must first be grown as a high-quality, single crystal. This compound is a liquid at standard temperature and pressure, which makes this technique challenging to apply directly. It would need to be crystallized at a low temperature. As a simple, flexible, and achiral molecule, detailed crystallographic data for this compound is not commonly found in the scientific literature.

If a suitable crystal were obtained, the technique would involve mounting the crystal and irradiating it with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise location of each atom in the molecule can be determined.

This information would reveal the exact conformation (spatial arrangement of atoms) that this compound adopts in the solid state. It would also provide highly accurate measurements of its geometric parameters, which can be used to validate and refine computational models of the molecule's structure.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Structural Information | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles | Angles formed by three connected atoms (e.g., O=C-O, C-C-C). |

| Torsion (Dihedral) Angles | The rotation around a chemical bond, defining the molecular conformation. |

| Intermolecular Interactions | Information on how molecules pack together in the crystal lattice. |

Quantum Chemical Investigations and Computational Modeling of Ethyl 4,4 Dimethylpentanoate

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to solve the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. science.gov For ethyl 4,4-dimethylpentanoate, DFT allows for a detailed investigation of its geometry, spectroscopic properties, and electronic nature.

The structure of this compound is not static; rotation around its single bonds gives rise to numerous conformers, each with a different spatial arrangement and potential energy. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer.

Due to the ethyl group and the flexible carbon chain, a full exploration of the conformational landscape is necessary. This involves systematically rotating key dihedral angles—such as those around the C-O and C-C single bonds of the ester functional group and the attached alkyl chain—and performing a geometry optimization at each step. The result is a potential energy surface that maps the energy of the molecule as a function of its geometry.

The most stable conformer of an ester is typically one where the arrangement around the C(O)-O-C bond is planar (or near-planar) to maximize orbital overlap, with the alkyl groups arranged to minimize steric hindrance. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would identify the global minimum energy conformer as well as other low-energy local minima that could be populated at room temperature. scholarsresearchlibrary.com The relative energies of these conformers determine their equilibrium populations according to the Boltzmann distribution.

DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm structural assignments.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org This approach calculates the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using a linear scaling equation. rsc.org The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5-2.5 ppm for ¹³C, depending on the functional and basis set used. rsc.orgrsc.org

Below is a comparison of experimental NMR data for this compound and typical values that would be predicted by DFT calculations.

Table 1: Comparison of Experimental and DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Experimental data obtained from Spectral Database for Organic Compounds (SDBS). Calculated values are representative of typical GIAO-DFT computations.

Structure: (CH₃)₃C-CH₂-CH₂-C(=O)O-CH₂-CH₃

| Atom/Group | Experimental Shift (ppm) | Typical Calculated Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | |||

| -O-CH₂-CH₃ | 4.06 (q) | ~4.1 | Quartet, deshielded by adjacent oxygen |

| -O-CH₂-CH₃ | 1.25 (t) | ~1.2 | Triplet, standard ethyl group |

| -C(=O)-CH₂- | 2.20 (t) | ~2.2 | Triplet, alpha to carbonyl |

| -C(CH₃)₃-CH₂- | 1.53 (t) | ~1.5 | Triplet, beta to carbonyl |

| -C(CH₃)₃ | 0.93 (s) | ~0.9 | Singlet, tert-butyl group |

| ¹³C NMR | |||

| C=O | 173.5 | ~173 | Carbonyl carbon |

| -O-CH₂-CH₃ | 60.1 | ~60 | Methylene (B1212753) carbon attached to oxygen |

| -C(=O)-CH₂- | 34.9 | ~35 | Methylene carbon alpha to carbonyl |

| -C(CH₃)₃-CH₂- | 47.4 | ~47 | Methylene carbon beta to carbonyl |

| -C(CH₃)₃ | 30.7 | ~31 | Quaternary carbon of tert-butyl group |

| -C(CH₃)₃ | 29.2 | ~29 | Methyl carbons of tert-butyl group |

| -O-CH₂-CH₃ | 14.2 | ~14 | Methyl carbon of ethyl group |

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These correspond to the fundamental modes of vibration in the molecule, such as bond stretching and bending. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) is typically applied. science.govresearchgate.net

Key predicted vibrational frequencies for this compound would include a strong C=O stretching band, various C-O and C-C stretching bands, and multiple C-H bending and stretching modes.

Table 2: Key Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound Experimental data sourced from PubChem. nih.gov Calculated values are representative of typical scaled DFT results.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Typical Scaled Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (sp³) | 2870-2960 | 2875-2965 | Stretching of C-H bonds in ethyl and pentanoate chains |

| C=O Stretch | 1738 | ~1740 | Strong, characteristic ester carbonyl stretch |

| C-O Stretch | 1175 | ~1170 | Strong ester C-O single bond stretch |

| C-H Bend | 1367-1465 | 1370-1470 | Bending/scissoring of CH₂ and CH₃ groups |

The electronic properties of a molecule, which govern its reactivity, can be described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the orbital from which an electron is most easily removed. For an ester like this compound, the HOMO is typically localized on the non-bonding lone pair electrons of the single-bonded oxygen atom.

LUMO: The LUMO is the orbital that most readily accepts an electron. In this molecule, the LUMO is expected to be the antibonding π* orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov A larger gap implies higher stability and lower reactivity. DFT calculations can provide quantitative values for these orbital energies and the resulting energy gap. researchgate.netmaterialsciencejournal.org

The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MESP would show a region of high electron density (negative potential, typically colored red) around the electronegative carbonyl oxygen atom, making it a site for electrophilic attack. Regions of lower electron density (positive potential, typically colored blue) would be found around the hydrogen atoms of the alkyl groups.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms over time, using a force field to describe the potential energy of the system. acs.org

For a flexible molecule like this compound, MD simulations are used for conformational sampling. acs.org By simulating the molecule's movement over nanoseconds, one can observe transitions between different conformational states. This allows for the exploration of the accessible conformational space at a given temperature, providing a more realistic picture of the molecular ensemble than static DFT calculations alone. The trajectories from MD simulations can be analyzed to identify the most populated conformational families and the pathways for interconversion between them, complementing the conformational landscape derived from DFT. rsc.org

Comparison of Computational Predictions with Experimental Data

The ultimate validation of any computational model lies in its ability to reproduce experimental results. benthamopen.com For this compound, the close agreement between DFT-predicted spectroscopic data and laboratory measurements provides strong confidence in the accuracy of the computed molecular structure and electronic properties.

Applications of Ethyl 4,4 Dimethylpentanoate in Synthetic Organic Chemistry and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Ethyl 4,4-dimethylpentanoate serves as a valuable starting material or intermediate in the synthesis of more intricate organic molecules. vulcanchem.com Its structure, featuring an ethyl ester and a neopentyl-like fragment, allows for a variety of chemical transformations. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 4,4-dimethylpentanoic acid, or reduced to the alcohol, providing a handle for further functionalization.

The bulky tert-butyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent positions, a property that is highly desirable in the asymmetric synthesis of chiral molecules. vulcanchem.com This steric influence can direct the approach of reagents to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer over another.

For instance, derivatives of this compound, such as ethyl 3-oxo-4,4-dimethylpentanoate (also known as ethyl pivaloylacetate), are versatile building blocks in their own right. cymitquimica.com The presence of the ketone functionality in addition to the ester allows for a rich chemistry, including enolate formation and subsequent alkylation or condensation reactions. These reactions are fundamental in the construction of carbon-carbon bonds, a cornerstone of complex molecule synthesis.

A summary of key reactions where this compound and its derivatives can be utilized as building blocks is presented below:

| Reaction Type | Reagent/Conditions | Product Type | Significance in Synthesis |

| Hydrolysis | Acid or Base | Carboxylic Acid | Precursor for amides, acid chlorides, etc. |

| Reduction | LiAlH4, NaBH4 | Primary Alcohol | Introduction of a hydroxyl group for further reactions. |

| Enolate Formation | Strong Base (e.g., LDA) | Enolate | Nucleophile for alkylation and acylation reactions. |

| Claisen Condensation | Base (e.g., NaOEt) | β-Keto Ester | Formation of carbon-carbon bonds. |

These transformations highlight the versatility of this compound as a foundational element in the synthetic chemist's toolbox, enabling the assembly of a wide array of more complex molecular structures.

Role in the Development of New Synthetic Methodologies

Beyond its direct use as a building block, this compound and its analogs are employed in the development and optimization of new synthetic reactions. The compound's relatively simple and well-defined structure makes it an excellent model substrate for testing the scope and limitations of novel catalytic systems or reaction conditions. vulcanchem.com

For example, the hydrogenation of α,β-unsaturated precursors to this compound can be used to evaluate the efficiency and selectivity of new hydrogenation catalysts. vulcanchem.com The steric bulk of the 4,4-dimethyl groups can present a challenge for some catalysts, and successful hydrogenation provides valuable information about the catalyst's activity and tolerance of sterically hindered substrates.

Furthermore, reactions involving the ester group, such as transesterification or amidation, can be studied using this compound to develop milder and more efficient protocols. The insights gained from these studies can then be applied to more complex and sensitive molecules where traditional methods may fail. The steric hindrance provided by the tert-butyl group can also be exploited to study the influence of steric effects on reaction rates and mechanisms. vulcanchem.com

Integration into Polymeric Structures or Advanced Materials

The unique properties of the 4,4-dimethylpentanoate moiety can be incorporated into polymers and other advanced materials to tailor their physical and chemical characteristics. While direct polymerization of this compound is not common, its derivatives can serve as monomers or modifiers in polymer synthesis. vulcanchem.com

For instance, a related compound, ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate, has been utilized as a specialty chemical in the synthesis of hyperbranched polymers. The introduction of the bulky 4,4-dimethylpentanoate unit into a polymer backbone can impact properties such as:

Glass Transition Temperature (Tg): The bulky groups can restrict chain mobility, potentially increasing the Tg of the material.

Solubility: The aliphatic nature of the neopentyl group can enhance solubility in nonpolar organic solvents.

Thermal Stability: The sterically hindered structure may contribute to increased thermal stability of the resulting polymer.

Another related compound, ethyl 2,4-dimethylpentanoate, has been explored as a plasticizer for polyvinyl chloride (PVC), where its branched structure enhances compatibility with the polymer matrix. vulcanchem.com This suggests that the incorporation of such branched alkyl groups can be a strategy for modifying the properties of commodity plastics. The potential for this compound derivatives in materials science lies in their ability to introduce specific steric and electronic effects into a macromolecular structure, thereby creating materials with tailored functionalities.

Precursor for Chemical Research Standards and Reference Materials

In the field of analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical compounds. This compound serves as a standard reference compound in various analytical techniques. vulcanchem.com Its well-defined physical and spectral properties make it a reliable benchmark in methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

The compound is commercially available from various suppliers as a research chemical and building block, often with a specified purity. biosynth.comfluorochem.co.ukchem-space.com This availability facilitates its use as a starting material for the synthesis of other potential reference standards or as a component in standard mixtures for method validation. For instance, it can be used to create calibration curves or as an internal standard in quantitative analyses.

The hydrolysis of this compound to 4,4-dimethylpentanoic acid is a well-understood reaction, and both the ester and the resulting acid can serve as reference materials for studying esterase activity or for metabolic research. vulcanchem.com The clear distinction in polarity and chromatographic behavior between the ester and its hydrolysis product makes them an ideal pair for monitoring reaction progress and enzyme kinetics.

Exploration of Catalysis in the Chemistry of Ethyl 4,4 Dimethylpentanoate

Organocatalytic Approaches for Ester Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for ester transformations, often providing high levels of stereoselectivity under mild conditions. While specific studies on ethyl 4,4-dimethylpentanoate are not prevalent, general organocatalytic methods for ester synthesis and functionalization are well-established.

One primary approach is the organocatalytic esterification of carboxylic acids. Chiral Brønsted acids, for instance, have been successfully employed in the atroposelective coupling of carboxylic acids with alcohols using ynamides as coupling reagents, demonstrating the potential for creating sterically hindered esters with high enantioselectivity researchgate.net. N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the esterification of α,β-unsaturated aldehydes with alcohols, affording high yields of various esters under mild, metal-free conditions researchgate.net. This method's wide substrate scope suggests its potential applicability to the synthesis of complex esters like this compound from corresponding precursors researchgate.net.

For the functionalization of the ester backbone, organocatalytic methods can introduce new functionalities at specific positions. For example, the asymmetric α-hydroxylation of β-keto esters can be achieved using cinchona-alkaloid derivatives as organocatalysts, providing optically active anti-diols in high yields nih.gov. Another versatile strategy involves the use of Hantzsch esters, which act as hydride transfer agents in enantioselective reductions of C=C and C=N bonds, often catalyzed by chiral amines, phosphoric acids, or thioureas mdpi.com. These established organocatalytic strategies highlight the potential for precise, metal-free modifications of pentanoate derivatives.

Transition Metal Catalysis for Functionalization and Carbon-Carbon Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-H functionalization and carbon-carbon bond formation. Catalytic systems based on nickel, ruthenium, and palladium are particularly relevant for the transformation of esters like this compound.

Nickel-Catalyzed Reactions and Their Scope

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. While palladium-catalyzed reactions have been more extensively studied for esters, nickel catalysts are effective for coupling various electrophiles. Nickel-catalyzed cross-electrophile coupling reactions, for example, unite two different electrophilic partners, utilizing a broad pool of halide starting materials with a more sustainable base metal organic-chemistry.org. These methods are particularly useful for forming C-C bonds and could be adapted for the functionalization of pentanoate derivatives, provided a suitable handle (e.g., a halide) is present on the molecule. The development of such reactions expands the toolkit for building complex molecular architectures from simple, readily available precursors.

Ruthenium-Based Catalytic Systems

Ruthenium catalysts have demonstrated significant utility in C-H activation and carbonylation reactions, offering pathways for direct functionalization of otherwise inert bonds. A notable application is the alkoxycarbonylation of olefins with carbon dioxide, which serves as a C1 building block. A ruthenium-cobalt heterobimetallic system has been used for the synthesis of mthis compound, a close analog of the target ethyl ester organic-chemistry.org. This demonstrates a direct route to the pentanoate backbone from simpler olefins organic-chemistry.org.

Furthermore, ruthenium catalysts are proficient in directing-group-assisted C-H functionalization. Weakly coordinating groups, including esters, can direct the catalyst to activate specific C-H bonds for subsequent reactions like alkenylation or arylation mdpi.com. Cationic ruthenium complexes, in particular, have been employed for the C-H functionalization of substrates featuring weakly coordinating oxygen groups mdpi.com. For instance, Ru-catalyzed oxidative coupling of allyl esters with activated olefins proceeds via C(allyl)-H activation to provide stereodefined 1,3-dienes nih.gov. These methodologies showcase the potential of ruthenium catalysis to selectively modify the alkyl chain of this compound.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Alkoxycarbonylation | Ru-Co Heterobimetallic | Olefins, CO2, Alcohol | Mthis compound | Utilizes CO2 as a C1 source. organic-chemistry.org |

| C-H Alkenylation | [RuCl2(p-cymene)]2/AgSbF6 | Aromatic Esters, Olefins | Alkenylated Esters | Directed by the ester group. mdpi.com |

| Oxidative Coupling | Ru(II) complex | Allyl Esters, Olefins | Functionalized 1,3-Dienes | Proceeds via C(allyl)-H activation. nih.gov |

Palladium and Other Platinum Group Metal Catalysis

Palladium catalysis provides some of the most versatile and widely used methods for C-C bond formation, particularly the α-arylation of esters. This reaction allows for the direct coupling of an aryl group to the carbon adjacent to the ester carbonyl. The Buchwald and Hartwig groups have developed highly active catalyst systems, typically involving a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and bulky, electron-rich phosphine (B1218219) ligands acs.org. These systems enable the α-arylation of a wide range of esters with aryl bromides and even less reactive aryl chlorides organic-chemistry.orgacs.org. The use of zinc enolates, instead of more basic alkali metal enolates, significantly expands the functional group tolerance of the reaction, allowing for the presence of sensitive groups like cyano, nitro, and keto functionalities on the aryl halide nih.gov.

| Catalyst System | Base/Enolate Source | Aryl Halide Scope | Yields | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Bulky Phosphine Ligands | LiHMDS | Aryl Bromides | Very Good | acs.org |

| {[P(t-Bu)₃]PdBr}₂ or Pd(dba)₂ / P(t-Bu)₃ | Sodium Enolates | Aryl Chlorides | High | organic-chemistry.org |

| Pd(dba)₂ / P(t-Bu)₃ | Zinc Enolates (Reformatsky Reagents) | Functionalized Aryl Bromides | High | nih.gov |

Beyond α-arylation, palladium catalysts can mediate other transformations. A ligand-controlled switchable selectivity has been reported for the alkylative cross-coupling of phenyl esters, where a Pd-NHC catalyst promotes carbonyl-retentive coupling to form ketones, while a Pd-dcype catalyst leads to decarbonylative coupling to form alkylated arenes acs.org. Platinum, another platinum group metal, has also been shown to be effective for the alkoxycarbonylation of olefins, providing an alternative to palladium-based systems nih.gov.

Biocatalytic Synthesis and Transformations (e.g., enzyme-catalyzed reactions)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For this compound, biocatalytic routes can be envisioned for both its synthesis and subsequent modification.

Lipases are particularly well-suited for ester synthesis. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are highly effective for catalyzing esterification between an alcohol and a carboxylic acid, often in a solvent-free medium mdpi.com. This approach is applicable to the synthesis of branched-chain esters, which often have desirable properties for use at low temperatures mdpi.com. The synthesis of this compound could thus be achieved by the lipase-catalyzed reaction between 4,4-dimethylpentanoic acid and ethanol. Whole-cell biocatalytic systems using engineered E. coli have also been developed to produce various ethyl esters from fatty acids, demonstrating the potential for in vivo biosynthesis nih.gov.

Enzymes from the oxidoreductase family can be used for ester transformations. For example, the biocatalytic reduction of carboxylic acids to their corresponding alcohols is a known transformation. Carboxydotrophic bacteria like Clostridium ljungdahlii can convert a range of short-chain carboxylic acids, including n-valeric acid, into their primary alcohols nih.gov. While this represents a reduction of the acid precursor, other enzyme systems, such as ene reductases, are known for the selective reduction of C=C double bonds in α,β-unsaturated esters, showcasing the functional group selectivity achievable with biocatalysis tudelft.nl.

Design Principles for Novel Catalytic Systems for Pentanoate Derivatives

The development of new catalysts with enhanced activity, selectivity, and stability is crucial for expanding the synthetic utility of pentanoate derivatives. Modern catalyst design integrates computational chemistry, mechanistic understanding, and ligand design principles.

Computational Design: Computational tools, particularly density functional theory (DFT), are invaluable for designing and screening catalysts. They can be used to model reaction pathways, calculate activation barriers, and predict catalyst performance before experimental synthesis acs.orgnih.gov. For instance, computations can help identify promising bimetallic alloys or single-atom catalysts for C-H activation by calculating transition state energies for the rate-determining step nih.gov. This approach minimizes trial-and-error experimentation and accelerates the discovery of novel catalytic systems acs.orgpnnl.gov.